
2-(indoline-1-carbonyl)-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(indoline-1-carbonyl)-4H-chromen-4-one” is a complex organic compound that contains an indoline group and a chromenone group. Indoline is a heterocyclic compound, while chromenone is a derivative of chromene with a carbonyl group .
Synthesis Analysis
While the specific synthesis process for “this compound” is not available, similar compounds are often synthesized through multi-step organic reactions. For instance, the reaction of triethyl methanetricarboxylate with indoline can lead to the formation of a compound with an indoline-1-carbonyl group .Molecular Structure Analysis
The molecular structure of “this compound” would likely be planar due to the presence of the indoline and chromenone groups. The carbonyl group is likely to be coplanar with the plane of the bicycle .Wissenschaftliche Forschungsanwendungen
Green Catalysis and Synthesis
- Ammonia-Doped Polyaniline–Graphitic Carbon Nitride Nanocomposite as a Catalyst : Bahuguna et al. (2018) developed an ammonia-doped polyaniline with graphitic carbon nitride nanocomposite to catalyze the synthesis of bioactive indole-substituted 4H-chromenes. This work highlights the importance of sustainable and environmentally friendly catalysis processes for synthesizing medicinally significant compounds, demonstrating high atom economy and low environmental impact (Bahuguna, Choudhary, Chhabra, & Krishnan, 2018).
Molecular Probes for Biological Applications
- Thiol-Chromene "Click" Reaction for NIR Visualization : Yang et al. (2019) explored a thiol-chromene "click" reaction to develop a NIR fluorescent probe for visualizing thiol flux in living cells and mice. This study demonstrates the application of chromene derivatives in creating sensitive and specific molecular probes for studying physiological and pathological processes (Yang, Zhou, Jin, Zhou, Liu, Li, Huo, Li, & Yin, 2019).
Advanced Material Synthesis
- New Photochromic Indoline Spiropyrans : Pugachev et al. (2019) synthesized new indoline spiropyrans with cationic substituents in the 2H-chromene moiety, analyzing their spectral and photochromic properties. The introduction of cationic substituents significantly increased the photoinduced isomer's lifetime, suggesting applications in materials science for developing photoresponsive materials (Pugachev, Lukyanova, Lukyanov, Ozhogin, Kozlenko, Rostovtseva, Makarova, Tkachev, & Aksenov, 2019).
Anticancer Drug Development
- Hybrid Molecules for Anticancer Activity : Kamath et al. (2015) reported the synthesis and anticancer activity of indole-coumarin hybrids. These compounds were assessed for their cytotoxic effects against human breast adenocarcinoma cells, with some showing potent activity and the ability to induce apoptosis, highlighting the potential for developing novel anticancer drugs (Kamath, Sunil, Ajees, Pai, & Das, 2015).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(2,3-dihydroindole-1-carbonyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO3/c20-15-11-17(22-16-8-4-2-6-13(15)16)18(21)19-10-9-12-5-1-3-7-14(12)19/h1-8,11H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZPCADRISSAZGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
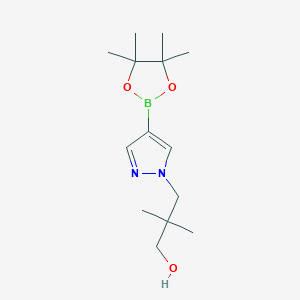
![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-sulfanyl}nicotinic acid](/img/structure/B2819447.png)

![N-[3-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)propyl]but-2-ynamide](/img/structure/B2819449.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2819451.png)
![N'-[(E)-(2-piperidino-1,3-thiazol-5-yl)methylidene]-4-(trifluoromethyl)benzenecarbohydrazide](/img/structure/B2819452.png)
![2-[(3,4-Dichlorophenyl)amino]pyridine-3-carboxylic acid](/img/structure/B2819453.png)
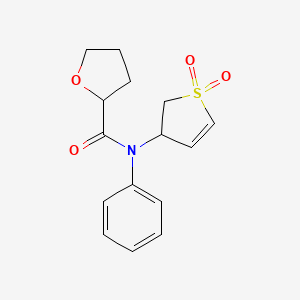
![{[2-(4-Chloro-2-methylphenoxy)-5-fluorophenyl]methyl}(methyl)amine](/img/structure/B2819457.png)
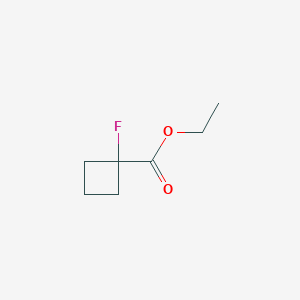
![(E)-1-(6,7-Dihydro-4H-triazolo[1,5-a]pyrazin-5-yl)-4-(dimethylamino)but-2-en-1-one](/img/structure/B2819460.png)
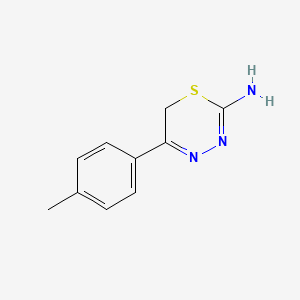
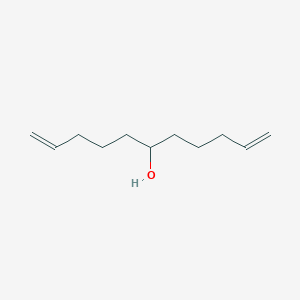
![2-[4-[6-(3,5-Dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2819465.png)
